N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
Description
N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications
Properties
Molecular Formula |
C20H29N5O2 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C20H29N5O2/c26-18(15-20(9-13-27-14-10-20)25-11-3-4-12-25)22-19-21-17(23-24-19)8-7-16-5-1-2-6-16/h3-4,11-12,16H,1-2,5-10,13-15H2,(H2,21,22,23,24,26) |
InChI Key |
VYWMXTWWRGPQHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC2=NC(=NN2)NC(=O)CC3(CCOCC3)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the triazole ring, followed by the introduction of the cyclopentylethyl group. The pyrrole and tetrahydropyran rings are then synthesized and attached to the triazole core. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, potentially leading to derivatives with different properties.
Scientific Research Applications
N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Researchers investigate its interactions with biological systems, including its potential as a ligand for various receptors.
Medicine: The compound is explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Its unique structure makes it a candidate for use in materials science and other industrial applications.
Mechanism of Action
The mechanism by which N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and compounds with pyrrole and tetrahydropyran rings. Examples include:
1H-1,2,4-Triazole derivatives: Known for their antifungal and antibacterial properties.
Pyrrole derivatives: Studied for their potential in pharmaceuticals and materials science.
Tetrahydropyran derivatives: Used in the synthesis of various natural products and pharmaceuticals.
Uniqueness
What sets N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide apart is its combination of these three distinct ring systems, which may confer unique chemical and biological properties not found in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
